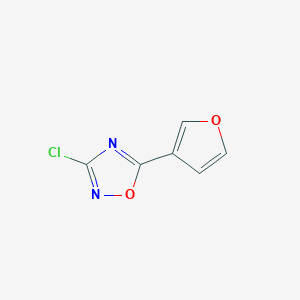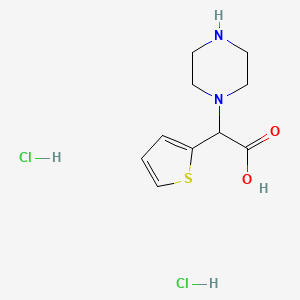
4-Chloro-3-(ethanesulfonyl)aniline
Overview
Description
“4-Chloro-3-(ethanesulfonyl)aniline” is a chemical compound with the molecular formula C8H10ClNO2S . It has a molecular weight of 219.69 .
Synthesis Analysis
The synthesis of anilines, such as “4-Chloro-3-(ethanesulfonyl)aniline”, involves various methods and applications. These methods include uncatalyzed reactions like direct nucleophilic substitution and nitroarene reduction, as well as palladium-catalyzed methods .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(ethanesulfonyl)aniline” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
The chemical reactions of anilines involve various processes. For instance, the electrochemical oxidation of 4-chloroaniline, a related compound, in a water/acetonitrile mixture has been studied .
Scientific Research Applications
Synthesis of Schiff Bases
4-Chloro-3-(ethanesulfonyl)aniline: is used in the synthesis of Schiff bases, which are compounds formed by the condensation of primary amines with carbonyl compounds. These bases have a wide range of applications, including serving as ligands in coordination chemistry due to their nitrogen and oxygen donor atoms. They are also known for their synthetic flexibility and therapeutic effects .
Analytical Chemistry
In analytical chemistry, 4-Chloro-3-(ethanesulfonyl)aniline is used for method development and validation in techniques like NMR, HPLC, LC-MS, and UPLC. These methods are essential for identifying and quantifying substances within a mixture .
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, where it’s used as a building block for the synthesis of various pharmacologically active molecules. Its structural features make it a valuable precursor in the design of new drugs .
Coordination Chemistry
Due to its ability to act as a ligand, 4-Chloro-3-(ethanesulfonyl)aniline is important in the study of coordination compounds. It can form complexes with metals, which are studied for their magnetic properties and potential applications in materials science .
Organic Synthesis
In organic synthesis, this compound is used as a starting material for the preparation of more complex organic molecules. Its reactivity allows for the introduction of sulfonyl and chloro groups into organic frameworks, which can lead to the development of new chemical entities .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically participate in electronically divergent processes with the metal catalyst .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the formation of carbon-carbon bonds.
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLVOZPDFVDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(ethanesulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)


![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)






